molecular formula C22H28ClN3O5S B11130384 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11130384
M. Wt: 482.0 g/mol
InChI Key: DOENXAQUMZSWTK-UHFFFAOYSA-N
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Description

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a sulfamoyl group, and a morpholinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorophenyl sulfonamide intermediate. This is followed by the introduction of the methylphenoxy group through a nucleophilic substitution reaction. Finally, the morpholinyl propyl acetamide moiety is attached via an amide bond formation reaction. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfamoyl group is particularly important in these interactions, as it can form strong hydrogen bonds with the target molecules. Additionally, the morpholinyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyaniline: A compound with a similar phenoxy group but different functional groups.

    Phenolic Compounds: Compounds like phenol and cresol, which share the phenoxy structure but differ in their substituents.

Uniqueness

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the chlorophenyl and sulfamoyl groups makes it particularly effective in enzyme inhibition studies, while the morpholinyl group enhances its solubility and stability.

Properties

Molecular Formula

C22H28ClN3O5S

Molecular Weight

482.0 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H28ClN3O5S/c1-17-15-20(32(28,29)25-19-5-3-18(23)4-6-19)7-8-21(17)31-16-22(27)24-9-2-10-26-11-13-30-14-12-26/h3-8,15,25H,2,9-14,16H2,1H3,(H,24,27)

InChI Key

DOENXAQUMZSWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCCCN3CCOCC3

Origin of Product

United States

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